molecular formula C3H8N2O2 B3021748 2-Amino-3-hydroxypropanamide CAS No. 25739-59-7

2-Amino-3-hydroxypropanamide

Cat. No.: B3021748
CAS No.: 25739-59-7
M. Wt: 104.11 g/mol
InChI Key: MGOGKPMIZGEGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxypropanamide is an organic compound with the molecular formula C3H8N2O2. It is a derivative of serine, an amino acid, and is known for its potential applications in various scientific fields. This compound is characterized by the presence of an amine group, a hydroxyl group, and an amide group, making it a versatile molecule for chemical reactions and biological interactions.

Scientific Research Applications

2-Amino-3-hydroxypropanamide has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-hydroxypropanamide is the sodium (Na+) channels in central nervous system catecholaminergic (CAD) cells . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

This compound interacts with its targets by affecting the fast and slow inactivation processes of the Na+ channels . This interaction alters the function of these channels, potentially reducing the excitability of neurons and thus exerting an anticonvulsant effect .

Biochemical Pathways

It is known that the compound’s effects on na+ channel function can influence the propagation of action potentials in neurons . This could potentially affect a variety of downstream processes and pathways related to neuronal signaling and excitability.

Result of Action

The primary result of this compound’s action is its anticonvulsant activity . By affecting the function of Na+ channels in neurons, the compound can reduce neuronal excitability, potentially helping to prevent or reduce the frequency of seizures . Additionally, some studies have suggested that the compound may also have antidepressant-like and anxiolytic-like effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as the patient’s physiological state, the presence of other drugs, and individual variations in drug metabolism and response.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-hydroxypropionic acid methyl ester hydrochloride with ammonia in methanol. The reaction is typically carried out in a sealed tube at 100°C for 18 hours, resulting in the formation of this compound as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amine and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or acylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-amino-3-oxopropanamide.

    Reduction: Formation of 2-amino-3-hydroxypropylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    2-Aminoacetamide: Similar in structure but lacks the hydroxyl group.

    2-Amino-3-hydroxybutanamide: Contains an additional carbon in the backbone.

    Serine: The parent amino acid from which 2-amino-3-hydroxypropanamide is derived.

Uniqueness: this compound is unique due to the presence of both an amine and a hydroxyl group, which allows for diverse chemical reactivity and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGKPMIZGEGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902446
Record name NoName_1689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6791-49-7
Record name Serinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-hydroxypropanamide
Reactant of Route 2
Reactant of Route 2
2-Amino-3-hydroxypropanamide
Reactant of Route 3
Reactant of Route 3
2-Amino-3-hydroxypropanamide
Reactant of Route 4
2-Amino-3-hydroxypropanamide
Reactant of Route 5
2-Amino-3-hydroxypropanamide
Reactant of Route 6
2-Amino-3-hydroxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.